Critical Intermediate for High-Potency TRPV1 Antagonist Mavatrep: Enabling Sub-Nanomolar IC50 Values
The compound serves as the essential 'trifluoromethyl-phenyl-vinyl tail' building block in the synthesis of Mavatrep (compound 4), a potent TRPV1 antagonist. Mavatrep demonstrates an IC50 of 4.6 nM in a functional assay using recombinant human TRPV1 channels, antagonizing capsaicin-induced Ca2+ influx [1]. In comparison, the parent biaryl amide lead compound, which lacks this specific tail group, exhibited significantly lower potency, highlighting the critical contribution of the 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol-derived moiety to the enhanced activity of Mavatrep [1].
| Evidence Dimension | TRPV1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 4.6 nM (for Mavatrep, which incorporates the target compound as a key substructure) |
| Comparator Or Baseline | Biaryl amide lead compound (pre-optimization) |
| Quantified Difference | Mavatrep is significantly more potent; quantitative difference not explicitly stated for the lead compound but noted as a result of optimization. |
| Conditions | Functional assay in cells expressing recombinant human TRPV1 channels, measuring capsaicin-induced Ca2+ influx. |
Why This Matters
This evidence demonstrates that the target compound is not merely a generic building block but a crucial component for achieving high-potency TRPV1 antagonism, making it essential for research in pain and inflammation pathways.
- [1] Parsons WH, et al. Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep). J Med Chem. 2015;58(9):3859-3874. View Source
